
DNA intercalator 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA intercalator 3 is a compound that inserts itself between the base pairs of deoxyribonucleic acid (DNA) molecules
Vorbereitungsmethoden
The synthesis of DNA intercalator 3 typically involves the creation of planar aromatic compounds that can fit between the base pairs of DNA. One common synthetic route involves the use of Heck cross-coupling reactions to form the aromatic core of the intercalator . Industrial production methods often involve large-scale organic synthesis techniques, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
DNA intercalator 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the intercalator, potentially enhancing its binding affinity to DNA.
Reduction: Reduction reactions can alter the electronic properties of the intercalator, affecting its interaction with DNA.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions are typically modified versions of the intercalator with altered binding properties.
Wissenschaftliche Forschungsanwendungen
DNA intercalator 3 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of DNA intercalator 3 involves its insertion between the base pairs of DNA. This intercalation process causes structural changes in the DNA, such as unwinding and lengthening of the double helix . These changes inhibit the normal function of DNA, preventing processes like transcription and replication. The molecular targets of this compound include the DNA itself and various proteins involved in DNA processing .
Vergleich Mit ähnlichen Verbindungen
DNA intercalator 3 can be compared to other well-known DNA intercalators, such as:
Ethidium bromide: A commonly used DNA stain that intercalates between base pairs and fluoresces under ultraviolet light.
Doxorubicin: An anticancer drug that intercalates into DNA and inhibits topoisomerase II, preventing DNA replication.
Proflavine: An antiseptic that intercalates into DNA and disrupts its structure.
This compound is unique in its specific binding affinity and the structural changes it induces in DNA, making it a valuable tool for research and therapeutic applications .
Eigenschaften
Molekularformel |
C24H21IN6 |
|---|---|
Molekulargewicht |
520.4 g/mol |
IUPAC-Name |
2-(2-iodophenyl)-6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C24H21IN6/c25-18-4-2-1-3-17(18)24-28-19-7-5-15(13-21(19)30-24)23-27-20-8-6-16(14-22(20)29-23)31-11-9-26-10-12-31/h1-8,13-14,26H,9-12H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
KBOWGXYZGVLTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


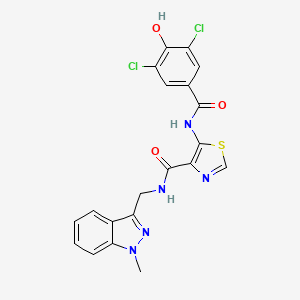
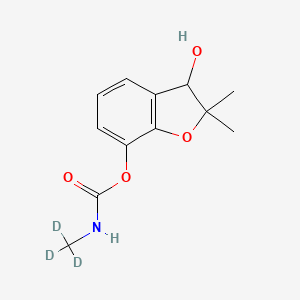
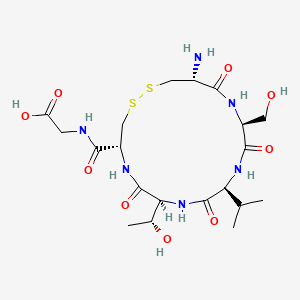
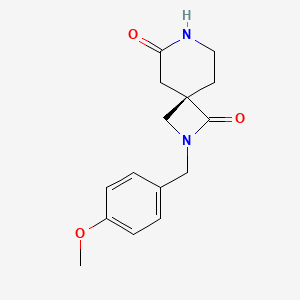

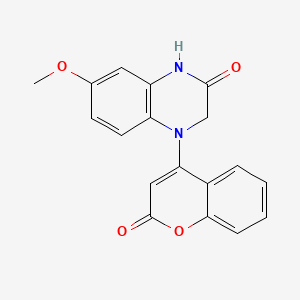
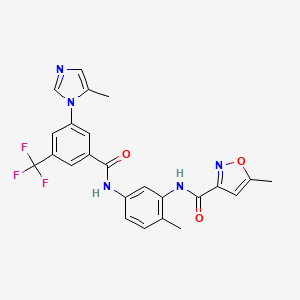
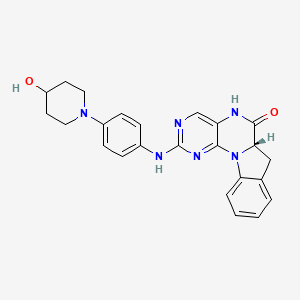
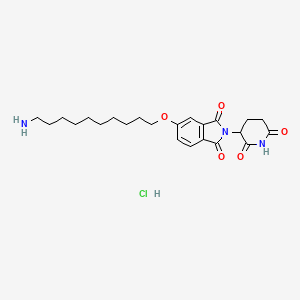
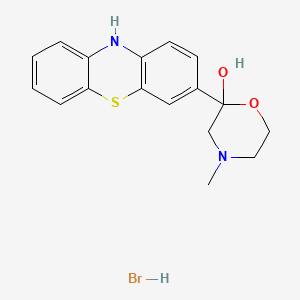

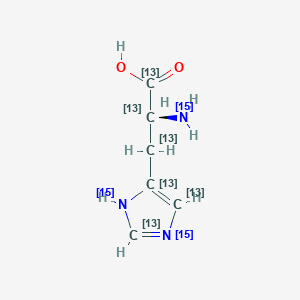
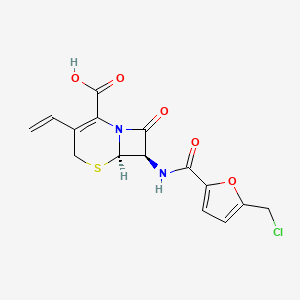
![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
